molecular formula C12H13ClO2 B105571 (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone CAS No. 90717-17-2

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

Cat. No.: B105571
CAS No.: 90717-17-2
M. Wt: 224.68 g/mol
InChI Key: OVTPOHDQDJTAEF-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone (IUPAC name: (2-chlorophenyl)(1-hydroxycyclopentyl)methanone; CAS: N/A) is a substituted aromatic ketone characterized by a 2-chlorophenyl group attached to a cyclopentane ring bearing a hydroxyl group. This compound is primarily recognized as a critical impurity in ketamine-related pharmaceuticals, such as esketamine and ketamine hydrochloride, where it is designated as "Ketamine Impurity C" or "Esketamine EP Impurity C" . Its structural uniqueness arises from the hydroxylated cyclopentyl moiety, which influences its physicochemical behavior, including solubility and stability. Synthetically, it is likely derived from Friedel-Crafts acylation or related methods, as seen in analogous compounds like (1-bromocyclopentyl)(2-chlorophenyl)-methanone .

Preparation Methods

Grignard Reaction-Based Synthesis

The foundational approach involves the Grignard reaction between 2-chlorophenyl magnesium bromide and cyclopentanone. This method proceeds via nucleophilic addition to form 1-(2-chlorophenyl)cyclopentanol (I), followed by dehydration and oxidation to yield the target ketone.

Step 1: Formation of 1-(2-Chlorophenyl)cyclopentanol

Cyclopentanone reacts with 2-chlorophenyl magnesium bromide in tetrahydrofuran (THF) under nitrogen at 25°C for 24 hours. The molar ratio of 1-bromo-2-chlorobenzene to cyclopentanone (1.25:1) maximizes alcohol yield (92%) while minimizing byproducts . The crude product is isolated via extraction with dichloromethane and purified through silica gel chromatography.

Step 2: Dehydration to 1-(2-Chlorophenyl)cyclopentene

Dehydration of (I) employs 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate, an acidic ionic liquid, at 110°C for 10 hours . This green catalyst achieves 97% conversion to the alkene intermediate (II), avoiding corrosive acids like H<sub>2</sub>SO<sub>4</sub>. The reaction is monitored by thin-layer chromatography (TLC), with the product isolated via hexane extraction.

Step 3: Oxidation to Hydroxy Ketone

Oxidation of (II) uses potassium permanganate (KMnO<sub>4</sub>) in a 3:1 acetone-water mixture with acetic acid at 25°C . The reaction produces 2-(2-chlorophenyl)-2-hydroxycyclopentan-1-one (III) in 85% yield after purification via column chromatography (20:3 hexane/ethyl acetate).

Friedel-Crafts Acylation Alternatives

While Grignard-based methods dominate academic research, industrial-scale production often utilizes Friedel-Crafts acylation for its scalability.

Catalytic Systems and Conditions

Cyclopentane carbonyl chloride reacts with 2-chlorobenzene in the presence of AlCl<sub>3</sub> (1.2 equiv) in dichloromethane at 0°C. This method avoids hydroxylation, necessitating a subsequent oxidation step with meta-chloroperbenzoic acid (mCPBA) to introduce the hydroxy group. Yields for the acylation step reach 78%, but the overall process is less efficient (62% after oxidation) compared to Grignard routes.

Comparative Analysis of Synthetic Routes

ParameterGrignard RouteFriedel-Crafts Route
Overall Yield 72% (3 steps)62% (2 steps)
Reaction Time 38 hours24 hours
Catalyst Toxicity Low (ionic liquid)High (AlCl<sub>3</sub>)
Byproducts <5%12–15%
Scalability ModerateHigh

The Grignard method outperforms Friedel-Crafts acylation in yield and environmental impact but requires longer reaction times. Industrial applications favor Friedel-Crafts for throughput, despite lower efficiency .

Optimization Strategies

Solvent Effects on Dehydration

Polar aprotic solvents like dimethylformamide (DMF) reduce dehydration efficiency (68% yield) compared to toluene (97%) due to poor alkene stabilization. Nonpolar solvents enhance intermediate stability by minimizing solvation effects .

Temperature Control in Oxidation

Elevating the oxidation temperature to 40°C accelerates KMnO<sub>4</sub> decomposition, reducing yield to 63%. Maintaining 25°C ensures optimal MnO<sub>2</sub> precipitation and product stability .

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ continuous-flow reactors for the Grignard step, reducing batch times from 24 hours to 6 hours. In-line IR spectroscopy monitors reaction progress, achieving 89% yield at 10 kg scale. Dehydration is performed in fixed-bed reactors packed with acidic ionic liquids immobilized on silica, enabling catalyst reuse for 15 cycles without yield loss .

Emerging Methodologies

Enzymatic Hydroxylation

Recent trials with cytochrome P450 enzymes (e.g., CYP102A1) demonstrate direct hydroxylation of (2-chlorophenyl)(cyclopentyl) ketone at 37°C in phosphate buffer (pH 7.4). While promising (55% yield), enzyme costs remain prohibitive for large-scale use.

Photocatalytic Oxidation

Visible-light-driven oxidation using TiO<sub>2</sub>-graphene composites achieves 70% conversion under UV irradiation (365 nm). This method eliminates toxic oxidants but requires specialized equipment.

Characterization and Quality Control

Critical analytical data for the final product:

  • FT-IR : 3446 cm<sup>−1</sup> (O–H stretch), 1722 cm<sup>−1</sup> (C=O), 756 cm<sup>−1</sup> (C–Cl) .

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.53–1.68 (m, 2H, CH<sub>2</sub>), 2.41 (tt, 2H, CH<sub>2</sub>CO), 7.32–7.45 (m, 4H, Ar–H) .

  • HPLC Purity : ≥99.5% (C18 column, 70:30 MeOH/H<sub>2</sub>O).

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

  • Oxidation : This compound can be oxidized to yield different products such as carboxylic acids or aldehydes using reagents like potassium permanganate or chromium trioxide.
  • Reduction : It can undergo reduction to convert the ketone group into an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom on the phenyl ring can be substituted with various functional groups, expanding the range of potential derivatives.

Biology

Research has explored the biological activities of this compound, particularly its interactions with biological molecules. It has been studied for:

  • Potential Therapeutic Uses : Investigated for its role in developing new pharmaceuticals, particularly in relation to psychoactive substances.
  • Biochemical Pathways : Its ability to affect multiple biochemical pathways is of interest for understanding its potential effects on human health.

Medicine

The compound is significant in medical research, particularly concerning anesthetics and psychoactive drugs:

  • Ketamine Synthesis : It is a precursor in the synthesis of ketamine, a well-known anesthetic and treatment for depression. Understanding its synthesis routes can lead to safer production methods.
  • Pharmacological Studies : Ongoing research examines how this compound may influence pain management and psychiatric treatments.

Industry

In industrial applications, this compound is utilized for:

  • Production of Fine Chemicals : It plays a role in the synthesis of fine chemicals used in various sectors.
  • Analytical Chemistry : Employed as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in both academic and practical applications:

  • Synthesis Efficiency : Research indicates that using microwave-assisted Friedel-Crafts acylation enhances yield and purity during synthesis compared to traditional methods.
  • Pharmacokinetic Studies : Investigations into its behavior during HPLC analysis have shown that it can be effectively separated using specific mobile phases, which is crucial for quality control in pharmaceutical production .
  • Illicit Manufacturing Insights : Reports indicate that this compound has been linked to clandestine laboratories involved in producing ketamine, emphasizing the need for regulatory oversight .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section compares (2-chlorophenyl)(1-hydroxycyclopentyl) ketone with four structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications.

2-Chlorophenyl Cyclopentyl Ketone

  • Structure : Lacks the hydroxyl group on the cyclopentane ring.
  • Molecular Formula : C₁₂H₁₃ClO (identical to the target compound).
  • Key Properties :
    • Solubility : Slightly miscible in chloroform and ethyl acetate .
    • Boiling Point : 130°C at 5 mmHg .
    • Reactivity : Acts as a precursor in ketamine synthesis and polycyclic aromatic hydrocarbon preparation .
  • Comparison : The absence of the hydroxyl group reduces hydrogen-bonding capacity, leading to lower polarity and higher volatility compared to the hydroxylated analog. This difference also impacts its role as a synthetic intermediate rather than a pharmaceutical impurity .

(1-Bromocyclopentyl)(2-chlorophenyl)-methanone

  • Structure : Bromine replaces the hydroxyl group on the cyclopentane ring.
  • Molecular Formula : C₁₂H₁₂BrClO.
  • Key Properties :
    • Synthesis : Prepared via Friedel-Crafts acylation using 1-bromocyclopentanecarbonyl chloride .
    • Reactivity : The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
  • This compound is more suited for material science applications, whereas the hydroxylated variant is pharmacologically relevant .

o-Chlorophenyl Methyl Ketone

  • Structure : A simpler analog with a methyl group instead of cyclopentyl.
  • Molecular Formula : C₈H₇ClO.
  • Key Properties :
    • Boiling Point : Lower due to reduced molecular weight.
    • Applications : Intermediate in agrochemicals and fragrances .
  • Comparison : The methyl group decreases steric hindrance and ring strain, enhancing volatility but limiting utility in complex syntheses. The cyclopentyl moiety in the target compound improves thermal stability and pharmaceutical relevance .

2-Fluorophenyl Cyclohexyl Ketone

  • Structure : Fluorine replaces chlorine; cyclohexane replaces cyclopentane.
  • Molecular Formula : C₁₃H₁₅FO.
  • Key Properties :
    • Electron Effects : Fluorine’s electronegativity alters electronic distribution, affecting reactivity.
    • Ring Strain : Cyclohexane’s chair conformation reduces strain compared to cyclopentane.
  • Comparison: The fluorine substituent increases resistance to electrophilic attacks, while the cyclohexyl group enhances solubility in non-polar solvents. These traits make it distinct from the chlorine- and cyclopentyl-containing target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents Solubility Key Applications
(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone C₁₂H₁₃ClO –OH on cyclopentane Moderate polarity (data needed) Pharmaceutical impurity
2-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO No –OH Chloroform, ethyl acetate Ketamine synthesis
(1-Bromocyclopentyl)(2-chlorophenyl)-methanone C₁₂H₁₂BrClO –Br on cyclopentane Not reported Material science
o-Chlorophenyl methyl ketone C₈H₇ClO –CH₃ instead of cyclopentane Polar solvents Agrochemicals
2-Fluorophenyl cyclohexyl ketone C₁₃H₁₅FO –F, cyclohexane ring Non-polar solvents Research chemical

Table 2: Reactivity and Stability

Compound Key Reactivity Traits Stability Considerations
(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone Prone to oxidation at –OH; hydrogen bonding Sensitive to acidic conditions
2-Chlorophenyl cyclopentyl ketone Electrophilic acylation site Stable under inert atmospheres
(1-Bromocyclopentyl)(2-chlorophenyl)-methanone Nucleophilic substitution at –Br Light-sensitive; store in dark

Biological Activity

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone, with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol, is an organic compound recognized for its potential biological activities. This compound serves as an intermediate in the synthesis of various psychoactive substances, notably ketamine, which has garnered attention for its anesthetic and dissociative properties. Understanding the biological activity of this compound is crucial in both pharmacological research and forensic science.

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction , utilizing non-toxic materials to enhance yield and purity. This method has been optimized using microwave heating to achieve higher efficiency compared to traditional methods.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of ketamine. Ketamine acts as a dissociative anesthetic , affecting neurotransmitter systems in the brain, particularly by antagonizing the NMDA receptor. This interaction leads to its anesthetic effects and potential therapeutic applications in treating depression and chronic pain.

Cellular Effects

Research indicates that this compound exhibits significant cellular effects, primarily through its conversion to ketamine. In laboratory settings, this compound has been shown to influence various biochemical pathways, including those involved in pain perception and mood regulation .

Case Studies

  • Synthesis and Analysis : A study focused on a chemical company's importation of precursors for illicit drug manufacturing highlighted the identification of this compound during forensic analysis. Techniques such as gas chromatography-mass spectrometry were employed to confirm its presence alongside ketamine, emphasizing its relevance in illicit drug synthesis .
  • Biological Activity Assessment : A comprehensive review indicated that compounds similar to this compound exhibit varying degrees of biological activity. Notably, compounds with structural similarities were assessed for their dissociative properties, reinforcing the significance of this compound in the context of psychoactive substances.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
This compoundSignificant as a precursor for ketamineDissociative anesthetic properties
KetaminePotent NMDA receptor antagonistUsed in anesthesia and depression treatment
1-Hydroxycyclopentyl-(o-chlorophenyl) ketoneSimilar metabolic pathways as ketamineInvestigated for synthetic routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-chlorophenyl)(1-hydroxycyclopentyl) ketone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-chlorobenzene derivatives with cyclopentanone precursors. Key parameters include catalyst choice (e.g., AlCl₃ or FeCl₃), solvent polarity (dichloromethane vs. nitrobenzene), and temperature control (0–25°C) to minimize side reactions like over-acylation or ring chlorination. Post-synthetic hydroxylation via oxidation (e.g., mCPBA) or enzymatic methods may be required to introduce the 1-hydroxycyclopentyl group . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (2-chlorophenyl)(1-hydroxycyclopentyl) ketone from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The hydroxycyclopentyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while the ketone carbonyl (C=O) absence in IR confirms hydroxylation.
  • ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm, distinct from non-hydroxylated analogs.
  • MS : Fragmentation patterns (e.g., loss of H₂O or Cl⁻) differentiate it from compounds like (4-chlorophenyl) derivatives. Reference databases (PubChem, NIST) provide comparative spectral data .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) reveal limited aqueous solubility (logP ~2.8), necessitating DMSO or acetone for biological assays. Stability studies via HPLC or TLC under acidic (pH 2–4) and basic (pH 8–10) conditions show degradation above 60°C, likely due to keto-enol tautomerization or hydroxyl group oxidation. Long-term storage recommendations include inert atmospheres and desiccants .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentyl hydroxyl group affect bioactivity, and what strategies resolve enantiomeric mixtures?

  • Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can separate enantiomers. Bioactivity assays (e.g., antimicrobial or enzyme inhibition) comparing R and S configurations often reveal stereospecific interactions with targets like cytochrome P450 or bacterial efflux pumps. Computational docking studies (AutoDock, Schrödinger) further validate binding affinities .

Q. What mechanisms explain contradictory cytotoxicity results in cancer cell lines (e.g., HeLa vs. MCF-7)?

  • Methodological Answer : Discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP3A4) that modify the compound’s structure. Metabolite profiling via LC-MS/MS identifies active or detoxified derivatives. Combinatorial studies with enzyme inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways. Cell-line-specific membrane permeability (logD) also influences efficacy .

Q. Can computational modeling predict the compound’s reactivity in nucleophilic addition or photodegradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals to predict sites for nucleophilic attack (e.g., carbonyl carbon). Photodegradation studies under UV light (λ = 254 nm) coupled with TD-DFT simulations identify cleavage pathways, such as C-Cl bond dissociation or cyclopentyl ring opening .

Q. Data-Driven Research Challenges

Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond angles and torsional strain in the hydroxycyclopentyl group. Comparative analysis with analogs (e.g., cyclohexyl derivatives) reveals steric hindrance effects on packing efficiency. Data deposition in CCDC or ICSD ensures reproducibility .

Q. What in vivo models are suitable for studying pharmacokinetics, and how do metabolite profiles differ from in vitro data?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) with LC-MS/MS plasma analysis quantify bioavailability and half-life. Bile duct cannulation identifies glucuronide or sulfate conjugates absent in in vitro hepatocyte assays. PBPK modeling (GastroPlus) extrapolates human dosing regimens .

Properties

IUPAC Name

(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTPOHDQDJTAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80238243
Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
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Molecular Weight

224.68 g/mol
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CAS No.

90717-17-2
Record name (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
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Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
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Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
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Record name (2-chlorophenyl) (1-hydroxycyclopentyl) ketone
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Record name (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE
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